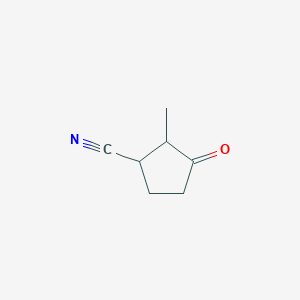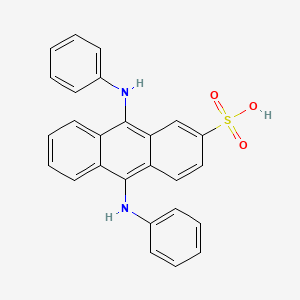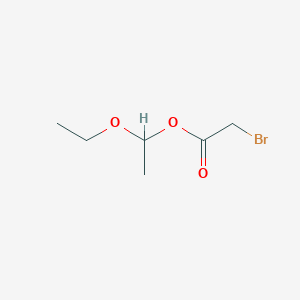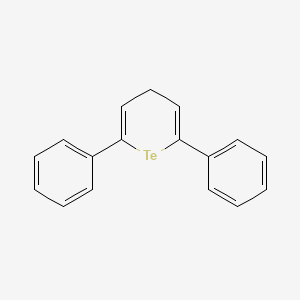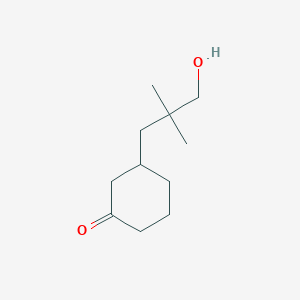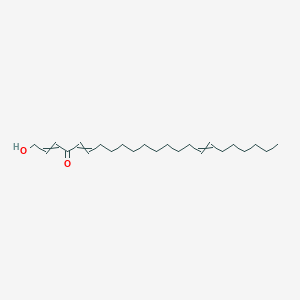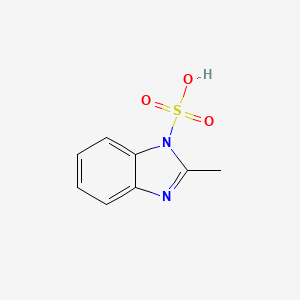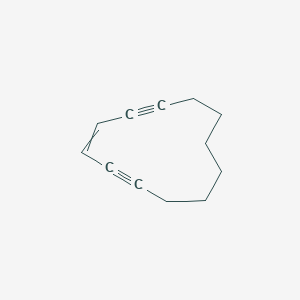
1-Methyl-4-(trinitromethyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(trinitromethyl)-1H-1,2,3-triazole is a chemical compound known for its unique structure and properties It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-Methyl-4-(trinitromethyl)-1H-1,2,3-triazole typically involves nitration reactions. One common method involves the nitration of 1-methylimidazole and its nitro derivatives using a mixture of concentrated nitric acid (HNO3) and sulfur trioxide (SO3) in sulfuric acid (H2SO4). The reaction is carried out at elevated temperatures, typically around 80°C, for several hours . The yields of the desired product can vary depending on the specific conditions used.
Analyse Des Réactions Chimiques
1-Methyl-4-(trinitromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The triazole ring can undergo substitution reactions with various reagents, leading to the formation of substituted triazoles.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-4-(trinitromethyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialized materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(trinitromethyl)-1H-1,2,3-triazole involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific pathways and targets depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(trinitromethyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-Methyl-4-nitroimidazole: Similar in structure but with different functional groups.
1-Methyl-2,4,5-trinitroimidazole: Another triazole derivative with multiple nitro groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
116057-94-4 |
|---|---|
Formule moléculaire |
C4H4N6O6 |
Poids moléculaire |
232.11 g/mol |
Nom IUPAC |
1-methyl-4-(trinitromethyl)triazole |
InChI |
InChI=1S/C4H4N6O6/c1-7-2-3(5-6-7)4(8(11)12,9(13)14)10(15)16/h2H,1H3 |
Clé InChI |
PYNLAPANGRNVGM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
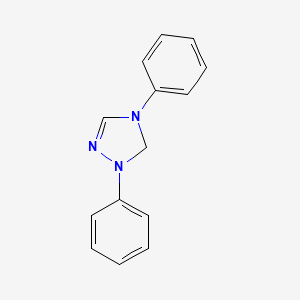
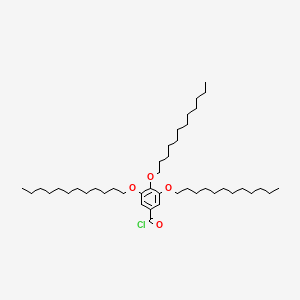
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)
